molecular formula C17H20N8O B2457032 (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone CAS No. 1396845-04-7

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone

Cat. No.: B2457032
CAS No.: 1396845-04-7
M. Wt: 352.402
InChI Key: OXOSTFDDRNFLGS-UHFFFAOYSA-N
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Description

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is an interesting compound in medicinal chemistry. It combines structural elements of imidazole, piperazine, and tetrazole, giving it a unique profile.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Synthesis of Intermediate Compounds::
    • The synthesis often starts with the preparation of key intermediates, which might include (1H-imidazol-1-yl)ethylamine and (3-(1H-tetrazol-1-yl)benzoyl chloride).

  • Coupling Reaction::
    • These intermediates are then subjected to a coupling reaction under controlled conditions. For example, the imidazole derivative might be reacted with piperazine in the presence of suitable catalysts to form the intermediate, which is then further reacted with the tetrazole derivative.

Industrial Production Methods::
  • Bulk Production::
    • In industrial settings, this compound can be produced in large-scale reactors, ensuring stringent control over temperature, pressure, and pH to optimize yields and minimize by-products.

  • Purification::
    • Post-reaction, the compound is purified using techniques like crystallization, distillation, or chromatography to achieve high purity suitable for its intended applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes::

  • Oxidation::
    • The compound can undergo oxidation reactions, particularly at the imidazole and piperazine rings.

  • Reduction::
    • Reduction reactions may also be feasible, altering the functional groups to yield different derivatives.

  • Substitution::
Common Reagents and Conditions::
  • Reagents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and strong nucleophiles for substitution are common. Conditions vary from mild (room temperature) to severe (high pressure and temperature) depending on the desired reaction.

Major Products Formed::
  • Products vary based on reactions but could include hydroxylated derivatives, reduced forms, and substituted analogs, each with distinct properties.

Scientific Research Applications

Chemistry::

  • Used as a building block in the synthesis of novel compounds for studying reaction mechanisms.

Biology::
  • Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural motifs.

Medicine::
  • Explored for therapeutic applications, possibly as an anti-inflammatory or antimicrobial agent, given its pharmacophoric features.

Industry::
  • Could be employed in the development of new materials or as a precursor in the production of complex chemical entities.

Mechanism of Action

  • Molecular Targets and Pathways::
    • The compound might interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by binding to its active site, preventing the substrate from accessing the site.

Comparison with Similar Compounds

  • Structural Comparison::
    • Compared with other compounds like (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanol, our compound has a ketone group instead of a hydroxyl group, affecting its reactivity and interaction with biological targets.

  • Unique Properties::
    • The presence of both imidazole and tetrazole rings in the same molecule is relatively rare, giving it unique binding properties and potential multifunctional activity.

List of Similar Compounds::
  • (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanol.

  • (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)ethanone.

This fascinating compound exemplifies the intersection of various chemical functionalities, making it a valuable asset for research and development across multiple scientific domains. Fascinated to see where this rabbit hole of research will take you?

Properties

IUPAC Name

[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c26-17(15-2-1-3-16(12-15)25-14-19-20-21-25)24-10-8-22(9-11-24)6-7-23-5-4-18-13-23/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOSTFDDRNFLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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